
Malonic acid, acetamido(3,4-difluorobenzyl)-, diethyl ester (8CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Malonic acid, acetamido(3,4-difluorobenzyl)-, diethyl ester (8CI) is a chemical compound with the molecular formula C16H19F2NO5 and a molecular weight of 343.32 g/mol . This compound is a derivative of malonic acid, featuring an acetamido group and a difluorobenzyl moiety, making it a unique and versatile molecule in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of malonic acid, acetamido(3,4-difluorobenzyl)-, diethyl ester typically involves the esterification of malonic acid with diethyl alcohol in the presence of an acid catalyst. The acetamido group is introduced through an acylation reaction, while the difluorobenzyl group is incorporated via a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis .
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as building blocks for biologically active molecules .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry
Industrially, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .
Mécanisme D'action
The mechanism of action of malonic acid, acetamido(3,4-difluorobenzyl)-, diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the difluorobenzyl moiety can enhance binding affinity through hydrophobic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Malonic acid, diethyl ester: Lacks the acetamido and difluorobenzyl groups, making it less versatile.
Acetamidomalonic acid, diethyl ester: Contains the acetamido group but lacks the difluorobenzyl moiety.
Difluorobenzylmalonic acid, diethyl ester: Contains the difluorobenzyl group but lacks the acetamido moiety.
Uniqueness
Malonic acid, acetamido(3,4-difluorobenzyl)-, diethyl ester is unique due to the presence of both the acetamido and difluorobenzyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
15017-45-5 |
|---|---|
Formule moléculaire |
C16H19F2NO5 |
Poids moléculaire |
343.32 g/mol |
Nom IUPAC |
diethyl 2-acetamido-2-[(3,4-difluorophenyl)methyl]propanedioate |
InChI |
InChI=1S/C16H19F2NO5/c1-4-23-14(21)16(19-10(3)20,15(22)24-5-2)9-11-6-7-12(17)13(18)8-11/h6-8H,4-5,9H2,1-3H3,(H,19,20) |
Clé InChI |
NBPUERUTJVIYGH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC1=CC(=C(C=C1)F)F)(C(=O)OCC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



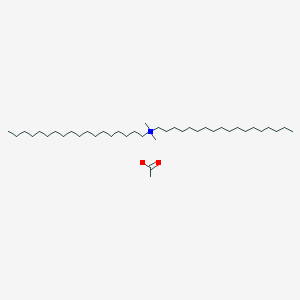
![Docosanoic acid, 22-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14711958.png)

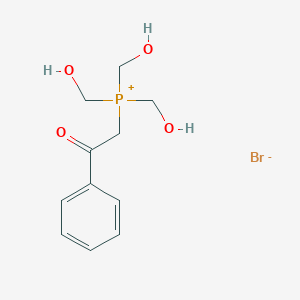

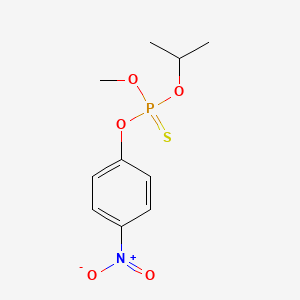
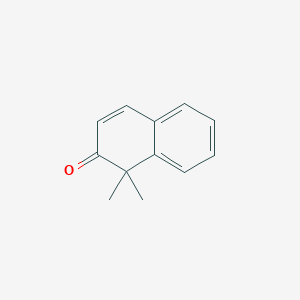
![1,2-Propanediol, 3,3'-[oxybis[(2-hydroxy-3,1-propanediyl)oxy]]bis-](/img/structure/B14712011.png)
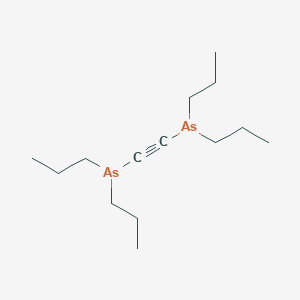
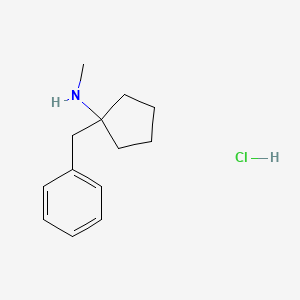
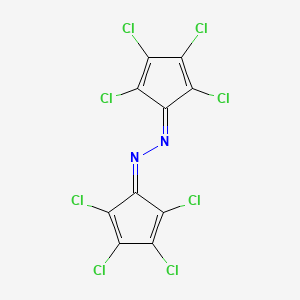

![[Cyano(phenyl)methyl] benzenesulfonate](/img/structure/B14712051.png)
